molecular formula C28H28F3N7 B11186278 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11186278
M. Wt: 519.6 g/mol
InChI Key: IWPJMBAUUVXIBQ-UHFFFAOYSA-N
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Description

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a triazine core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to facilitate efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazine core, resulting in the formation of partially or fully reduced triazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the trifluoromethyl group and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, N-oxides, and reduced triazine compounds, each with distinct chemical and biological properties.

Scientific Research Applications

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in its mechanism of action.

    Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of 6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its binding affinity and selectivity for certain molecular targets. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H28F3N7

Molecular Weight

519.6 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H28F3N7/c29-28(30,31)22-12-7-13-23(18-22)33-27-35-24(34-26(32)36-27)19-37-14-16-38(17-15-37)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,25H,14-17,19H2,(H3,32,33,34,35,36)

InChI Key

IWPJMBAUUVXIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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